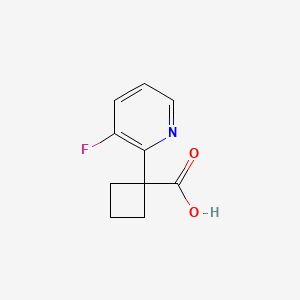1-(3-Fluoropyridin-2-yl)cyclobutanecarboxylic acid
CAS No.: 1865145-09-0
Cat. No.: VC6858666
Molecular Formula: C10H10FNO2
Molecular Weight: 195.193
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1865145-09-0 |
|---|---|
| Molecular Formula | C10H10FNO2 |
| Molecular Weight | 195.193 |
| IUPAC Name | 1-(3-fluoropyridin-2-yl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H10FNO2/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10/h1,3,6H,2,4-5H2,(H,13,14) |
| Standard InChI Key | AFHNCCJCIHDWLG-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C2=C(C=CC=N2)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol . Its IUPAC name, 1-(3-fluoropyridin-2-yl)cyclobutanecarboxylic acid, reflects the connectivity of its three key components:
-
A cyclobutane ring (four-membered carbon ring) with inherent angle strain.
-
A 3-fluoropyridine group attached to one carbon of the cyclobutane.
-
A carboxylic acid group (-COOH) bonded to an adjacent cyclobutane carbon.
The SMILES notation O=C(O)C1(c2ncccc2F)CCC1 precisely encodes its structure, highlighting the spatial arrangement of substituents .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
A plausible route to this compound involves coupling a fluoropyridine derivative with a cyclobutane carboxylic acid precursor. Drawing parallels to published methods for related cyclobutane systems , the synthesis could proceed via:
-
Knoevenagel Condensation: To form a cyclobutylidene intermediate using Meldrum’s acid.
-
Diastereoselective Reduction: Sodium borohydride (NaBH₄) reduces the exocyclic double bond, favoring the cis-diastereomer.
-
Decarboxylation and Functionalization: Hydrolysis and acid workup yield the carboxylic acid group.
Case Study: Scalable Synthesis of Analogous Cyclobutane Derivatives
A 2021 Journal of Organic Chemistry study detailed the synthesis of TAK-828F, a cis-1,3-disubstituted cyclobutane carboxylic acid . Key steps included:
-
Cyclobutylidene Meldrum’s Acid Formation: Reacting benzyl 3-oxocyclobutane-1-carboxylate with Meldrum’s acid in methanol/piperidine.
-
Reduction with NaBH₄: Achieved 68% yield and 98.4:1.6 dr, improved to 99.6:0.4 dr via recrystallization.
-
Decarboxylation: Using tert-butanol and triethylamine under reflux to form the tert-butyl ester, later hydrolyzed to the carboxylic acid.
| Step | Reagents/Conditions | Yield/Dr |
|---|---|---|
| Knoevenagel Condensation | Meldrum’s acid, piperidine | 88% |
| NaBH₄ Reduction | THF, −5°C | 68%, 98.4:1.6 dr |
| Recrystallization | 2-PrOH | 99.6:0.4 dr |
Adapting this protocol, substituting the pyridine precursor with 3-fluoropyridine-2-carbaldehyde could yield the target compound.
Physicochemical Properties
Spectroscopic Data
-
¹H NMR: The fluoropyridine ring would produce distinct aromatic signals (δ 7.5–8.5 ppm), while cyclobutane protons resonate near δ 2.5–3.5 ppm as complex multiplets.
-
¹³C NMR: The carboxylic acid carbon appears at δ 170–175 ppm, with fluorinated pyridine carbons showing characteristic coupling (¹J₃-F ≈ 245 Hz).
Challenges and Future Directions
Synthetic Hurdles
-
Diastereoselectivity: Achieving high dr without chromatography remains challenging, though recrystallization strategies show promise .
-
Fluorine Reactivity: The electron-withdrawing fluorine atom may necessitate modified coupling conditions to prevent side reactions.
Biological Evaluation
While no biological data for this compound are publicly available, its structural features warrant testing against:
-
Inflammatory Targets: GPCRs (e.g., adenosine A₂A receptor).
-
Oncogenic Kinases: BRAF V600E mutant.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume